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molecular formula C12H15N3S B8535421 1-(4-Isothiocyanatophenyl)-4-methylpiperazine

1-(4-Isothiocyanatophenyl)-4-methylpiperazine

Cat. No. B8535421
M. Wt: 233.33 g/mol
InChI Key: DXXKATNBNNUIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07795288B2

Procedure details

The title compound is prepared as described in Example 1 for 1-[2-(4-isothiocyanato-phenoxy)-ethyl]-pyrrolidine but using 4-(4-methyl-piperazin-1-yl)-phenylamine. Title compound: ES-MS: 234.0 [M+H]+; single peak at tR=6.60 min (System 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:17]=[CH:16][C:7](OCCN2CCCC2)=[CH:6][CH:5]=1)=[C:2]=[S:3].[CH3:18][N:19]1[CH2:24][CH2:23][N:22](C2C=CC(N)=CC=2)[CH2:21][CH2:20]1>>[N:1]([C:4]1[CH:5]=[CH:6][C:7]([N:22]2[CH2:23][CH2:24][N:19]([CH3:18])[CH2:20][CH2:21]2)=[CH:16][CH:17]=1)=[C:2]=[S:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=S)C1=CC=C(OCCN2CCCC2)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCN(CC1)C1=CC=C(C=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound is prepared

Outcomes

Product
Name
Type
product
Smiles
N(=C=S)C1=CC=C(C=C1)N1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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